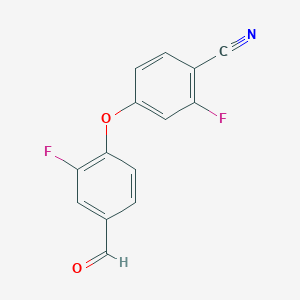
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxy and dimethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
科学的研究の応用
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
2,3-Dihydro-5,6-dimethylbenzofuran: Similar structure but lacks the hydroxyl and aldehyde groups.
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-10-4-9(13)7(5-12)3-8(10)11/h3-5,13H,6H2,1-2H3 |
InChIキー |
YKNARWDPXSMDCK-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C1C=C(C(=C2)O)C=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(1,3-Benzothiazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B8593349.png)




![7-Ethynyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8593407.png)



![6-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B8593455.png)


